molecular formula C11H11ClN4O B7757399 5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one

5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one

Cat. No.: B7757399
M. Wt: 250.68 g/mol
InChI Key: LEXFIAKJDWERHI-UHFFFAOYSA-N
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Description

5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one typically involves the reaction of 2-chlorobenzylamine with 6-methyl-1,2,4-triazin-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.

    Medicine: Research has indicated potential anticancer, antiviral, and antimicrobial properties, making it a candidate for drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may interfere with the replication of viral DNA or inhibit the growth of cancer cells by targeting specific proteins involved in cell division.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2,4-diamino-1,3,5-triazine: Known for its herbicidal properties.

    2,4,6-Trichloro-1,3,5-triazine: Used in the synthesis of various chemicals and materials.

    2,4-Diamino-6-chloro-1,3,5-triazine: Studied for its potential antimicrobial and anticancer activities.

Uniqueness

5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential therapeutic applications, particularly in the fields of cancer and viral infections, highlight its significance compared to other triazine derivatives.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-7-10(14-11(17)16-15-7)13-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXFIAKJDWERHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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